molecular formula C6H12ClNO B6267726 rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride CAS No. 1955558-50-5

rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride

Cat. No.: B6267726
CAS No.: 1955558-50-5
M. Wt: 149.6
InChI Key:
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Description

rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its oxolane ring structure, which is substituted with an ethenyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction, depending on the starting materials.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include epoxides, aldehydes, tetrahydrofuran derivatives, and various substituted amines.

Scientific Research Applications

rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The oxolane ring provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,3S)-3-methyloxolan-2-ylmethanamine hydrochloride
  • rac-(2R,3S)-2-methoxyoxan-3-amine hydrochloride
  • rac-(2R,3S)-2-ethyl-1-methylpyrrolidine-3-carboxylic acid hydrochloride

Uniqueness

rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-2-ethenyloxolan-3-amine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-epoxypropanol", "ethylamine", "hydrochloric acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "acetic anhydride", "triethylamine", "p-toluenesulfonic acid", "magnesium sulfate", "diethyl ether", "methanol", "water" ], "Reaction": [ "1. Epoxide ring opening: 2,3-epoxypropanol is reacted with ethylamine in the presence of hydrochloric acid to yield racemic 2-amino-1,3-propanediol hydrochloride.", "2. Reduction: The hydrochloride salt is dissolved in water and treated with sodium borohydride to reduce the hydroxyl group to a primary amine.", "3. Protection: The amine is protected by reacting with acetic anhydride and triethylamine to form the corresponding acetamide.", "4. Alkylation: The protected amine is reacted with (Z)-2-chloroethene in the presence of p-toluenesulfonic acid to yield racemic (2R,3S)-2-ethenyloxolan-3-yl acetamide.", "5. Deprotection: The acetamide protecting group is removed by treatment with sodium hydroxide in methanol to yield racemic (2R,3S)-2-ethenyloxolan-3-amine.", "6. Salt formation: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid in diethyl ether.", "7. Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography." ] }

CAS No.

1955558-50-5

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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